The synthesis of 2-(cyclohexyloxy)benzoic acid can be achieved through various methods, primarily involving the reaction of cyclohexanol with benzoic acid derivatives. A common synthetic route includes:
This method emphasizes the importance of controlling temperature and reaction time to optimize yield and purity.
The molecular structure of 2-(cyclohexyloxy)benzoic acid features a benzoic acid core with a cyclohexyl ether substituent. Key structural characteristics include:
2-(Cyclohexyloxy)benzoic acid can participate in various chemical reactions:
These reactions are essential for its application in synthesizing more complex molecules in pharmaceutical chemistry.
The physical and chemical properties of 2-(cyclohexyloxy)benzoic acid are crucial for understanding its behavior in biological systems:
These properties highlight its potential pharmacokinetic profile and influence its application in drug formulation.
2-(Cyclohexyloxy)benzoic acid has several applications in scientific research and industry:
The chemical scaffold of 2-(cyclohexyloxy)benzoic acid emerged as a critical pharmacophore in the early 2000s during systematic explorations of soluble epoxide hydrolase (sEH) inhibitors. Early sEH inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid n-butyl ester (AUDA-nBE) demonstrated cardioprotective properties but faced limitations in metabolic stability and aqueous solubility [1]. This prompted the development of trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]benzoic acid (t-AUCB), which integrated a 2-(cyclohexyloxy)benzoic acid moiety linked to an adamantyl urea group [1]. The trans-configuration of the cyclohexyl bridge proved essential for optimal binding to the sEH catalytic pocket, enabling nanomolar inhibitory potency (IC₅₀ ~0.1 µM) [1]. t-AUCB became a prototype molecule that established 2-(cyclohexyloxy)benzoic acid as a privileged structure for sEH inhibition, driving extensive structure-activity relationship (SAR) studies. Subsequent derivatives explored substitutions on the benzoic acid ring and modifications to the urea linker, yielding compounds like cis-4-[4-(3-trifluoromethoxy-phenylureido)-cyclohexyloxy]-benzoic acid, which enhanced metabolic stability in primate models [3].
Compound Name | Structural Features | sEH IC₅₀ | Primary Bioactivity |
---|---|---|---|
t-AUCB | Adamantyl urea + trans-cyclohexyloxy benzoic acid | 0.1 µM | Cardioprotection in I/R injury [1] |
cis-4-(Cyclohexyloxy)benzoic acid urea | Trifluoromethoxy phenyl urea + cis-cyclohexyl | 1.2 nM | Anti-inflammatory in primates [3] |
TPPU | Piperidinyl urea + trifluoromethoxyphenyl | 8.3 nM | Stabilized EpFA in atherosclerosis [3] |
2-(Cyclohexyloxy)benzoic acid derivatives exert therapeutic effects primarily through potent and selective inhibition of soluble epoxide hydrolase (sEH), an enzyme central to lipid signaling homeostasis. sEH catalyzes the hydrolysis of anti-inflammatory epoxy fatty acids (EpFAs)—notably epoxyeicosatrienoic acids (EETs) derived from arachidonic acid—into less active dihydroxy metabolites (DHETs) [4] [6]. By inhibiting sEH, compounds like t-AUCB stabilize endogenous EpFAs, amplifying their pleiotropic cellular effects [1] [6].
Mechanistic Insights:
Pharmacokinetic Optimization:Cyclohexyloxy-linked benzoates exhibit superior drug-like properties compared to earlier aliphatic inhibitors. For instance, oral dosing (0.3 mg·kg⁻¹) of cyclohexyloxy-based sEH inhibitors in primates achieves plasma concentrations >10× IC₅₀, with Cₘₐₓ values of ~120 ng·mL⁻¹ and half-lives >6 hours [3]. The benzoic acid moiety facilitates formulation, while the cyclohexyl group enhances membrane permeability.
Parameter | t-AUCB [1] | 4-(Cyclohexyloxy) Urea [3] | TPPU (Piperidine) [3] |
---|---|---|---|
Oral Bioavailability | Moderate (mice) | High (primates) | High (primates) |
Cₘₐₓ (0.3 mg·kg⁻¹) | Not reported | 18 ng·mL⁻¹ | 42 ng·mL⁻¹ |
Half-life (t₁/₂) | ~4 hours | >6 hours | >8 hours |
Plasma Stability | High | High | High |
Structural Basis of Inhibition:X-ray crystallography reveals that the cyclohexyloxy group anchors the inhibitor into the sEH hydrolase domain’s hydrophobic slot, while the benzoic acid engages in hydrogen bonding with Tyr465 and Asp335. The urea linker forms critical interactions with catalytic residues (Asp335, His524), mimicking the transition state of EpFA hydrolysis [5]. This binding mode explains the >100-fold selectivity of t-AUCB for sEH over fatty acid amide hydrolase (FAAH) or microsomal EH [5].
Listed Compounds:t-AUCB, AUDA-nBE, 14,15-EEZE, TPPU, cis-4-(Cyclohexyloxy)benzoic acid urea
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9